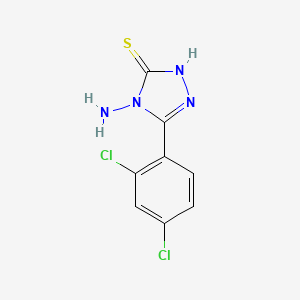

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives involves several chemical reactions, highlighting the compound's versatility. One common method includes the cyclization of potassium dithiocarbazinate with hydrazine hydrate, demonstrating a pathway to its core structure. Further modification of this base structure can be achieved through condensation with various aldehydes to form Schiff bases, expanding the compound's derivative library (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol and related compounds has been extensively studied using X-ray diffraction techniques. These studies reveal complex intermolecular interactions, including hydrogen bonding, that stabilize the molecules within the crystal lattice, illustrating the compound's structural intricacies and the significance of non-covalent interactions in its stabilization (Yathirajan et al., 2005).

Chemical Reactions and Properties

4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol participates in various chemical reactions, forming complex structures. Its reactivity with carbonyl compounds, for instance, leads to the formation of novel triazolotriazine-, triazolotetrazine-, and triazolophthalazine derivatives. This reactivity pattern underscores the compound's utility in synthesizing a wide range of heterocyclic compounds with potential for diverse applications (El-Shaieb, Mohamed, & Abdel-latif, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

This compound has been utilized in the synthesis of various derivatives with notable biological activities. Starting from 2,4-dichlorobenzoic acid, a series of Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit were synthesized. These compounds demonstrated significant antifungal activity against certain pathogens (Zheng Yu-gu, 2015).

Antimicrobial Activity

Another study focused on the synthesis of new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing the 1,2,4-triazolo nucleus. These compounds showed substantial antimicrobial activity, inhibiting the growth of various bacteria and fungi when compared to standard drugs (D. H. Purohit et al., 2011).

Structural Analysis

The molecular and crystal structure of similar compounds has been analyzed, providing insights into their potential applications. For instance, a study on 1,2,4-Triazolo-N-amino-thiols, including similar compounds, offered detailed structural data, which is crucial for understanding their chemical behavior and potential uses (G. Sarala et al., 2006).

Anti-inflammatory and Molluscicidal Agents

Research into fused and non-fused 1,2,4-triazoles with a (2,4-dichlorophenoxy) moiety revealed their potential as anti-inflammatory and molluscicidal agents. This study highlighted the diverse applications of such compounds in medicinal chemistry (M. F. El Shehry et al., 2010).

Biological Activity and Toxicity

The chemistry of 1,2,4-triazole derivatives has been a significant area of research due to their wide range of biological activities and low toxicity. A study synthesized new compounds from 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and analyzed their physical and chemical properties, highlighting the importance of these compounds in the search for biologically active substances (I. I. Aksyonova-Seliuk et al., 2018).

Safety And Hazards

The safety information for “4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

Eigenschaften

IUPAC Name |

4-amino-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c9-4-1-2-5(6(10)3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFZTIQQGCSTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354243 | |

| Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2,4-dichlorophenyl)-4h-1,2,4-triazole-3-thiol | |

CAS RN |

93677-89-5 | |

| Record name | 4-Amino-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)